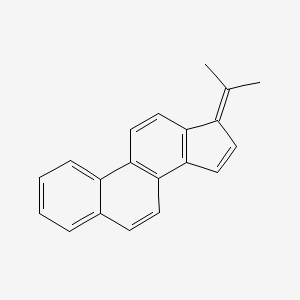
17H-Cyclopenta(a)phenanthrene, 17-isopropylidene-
Description
17H-Cyclopenta(a)phénanthrène, 17-isopropylidène- : est un hydrocarbure aromatique polycyclique (HAP) de formule moléculaire C20H16 . Ce composé se caractérise par sa structure complexe, qui comprend plusieurs cycles aromatiques et un groupe isopropylidène. Il est un dérivé du cyclopenta[a]phénanthrène, un composé connu pour sa présence dans diverses matières organiques et son importance en chimie organique .
Propriétés
Numéro CAS |
5830-65-9 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
17-propan-2-ylidenecyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H16/c1-13(2)15-9-10-20-17(15)11-12-18-16-6-4-3-5-14(16)7-8-19(18)20/h3-12H,1-2H3 |
Clé InChI |
UYRWUWKJWNPTJF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 17H-Cyclopenta(a)phénanthrène, 17-isopropylidène- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les conditions de réaction exigent souvent l'utilisation de catalyseurs, de températures élevées et de solvants spécifiques pour favoriser la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle. Ces méthodes sont optimisées pour le rendement et la pureté, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Ce composé peut subir des réactions d'oxydation, conduisant souvent à la formation de quinones ou d'autres dérivés oxygénés.
Réduction : Les réactions de réduction peuvent convertir les cycles aromatiques en structures plus saturées.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels dans le système aromatique.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le dihydrogène (H2) en présence d'un catalyseur sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, Br2, Cl2) et les nucléophiles (par exemple, NH3, OH-) sont couramment utilisés.
Principaux produits formés :
Oxydation : Formation de quinones et d'autres composés oxygénés.
Réduction : Formation de dérivés partiellement ou totalement hydrogénés.
Substitution : Formation de composés aromatiques halogénés ou autres substitués.
Applications De Recherche Scientifique
Mécanisme d'action
Le mécanisme d'action du 17H-Cyclopenta(a)phénanthrène, 17-isopropylidène- implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut s'intercaler dans l'ADN, affectant les processus de réplication et de transcription. Il peut également interagir avec les enzymes et les récepteurs, influençant les voies de signalisation cellulaire. Les voies et les cibles spécifiques dépendent du contexte de son application et de la nature des molécules interagissantes.
Mécanisme D'action
The mechanism of action of 17H-Cyclopenta(a)phenanthrene, 17-isopropylidene- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, affecting replication and transcription processes. It may also interact with enzymes and receptors, influencing cellular signaling pathways. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Composés similaires :
Cyclopenta[a]phénanthrène : Le composé parent, dépourvu du groupe isopropylidène.
Phénanthrène : Un HAP plus simple avec moins de cycles aromatiques.
Chrysène : Un autre HAP avec une disposition différente des cycles aromatiques.
Unicité : 17H-Cyclopenta(a)phénanthrène, 17-isopropylidène- est unique en raison de ses caractéristiques structurelles spécifiques, y compris le groupe isopropylidène, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


